3-Chlorofuran-2(5H)-one
Overview
Description
3-Chlorofuran-2(5H)-one is an organic compound with the molecular formula C4H3ClO2 It is a chlorinated derivative of furan, a heterocyclic organic compound
Mechanism of Action
Target of Action
The primary targets of 3-Chlorofuran-2(5H)-one are a variety of different Gram-positive bacteria, including multidrug-resistant clinical isolates . This compound has shown potent levels of inhibitory activity against these bacteria .
Mode of Action
This compound: interacts with its bacterial targets by inhibiting their growth and proliferation
Biochemical Pathways
The biochemical pathways affected by This compound are those involved in bacterial growth and proliferation . The compound’s inhibitory effects on these pathways result in the suppression of bacterial growth, particularly in Gram-positive bacteria .
Result of Action
The molecular and cellular effects of This compound ’s action include the inhibition of bacterial growth and proliferation . This results in a decrease in the population of Gram-positive bacteria, including multidrug-resistant clinical isolates .
Biochemical Analysis
Biochemical Properties
3-Chlorofuran-2(5H)-one plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, including enzymes involved in oxidative stress responses and metabolic pathways. For instance, this compound can act as an inhibitor for certain enzymes, thereby modulating their activity and influencing metabolic flux. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions, such as hydrogen bonding and van der Waals forces .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the concentration and exposure duration. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce oxidative stress in cells, leading to the activation of stress response pathways and alterations in gene expression. Additionally, it can affect cellular metabolism by inhibiting key metabolic enzymes, resulting in changes in energy production and metabolite levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the inhibition of enzyme activity by forming covalent bonds with the active sites of target enzymes. This inhibition can lead to a decrease in enzyme activity and subsequent changes in metabolic pathways. Additionally, this compound can interact with DNA and RNA, potentially affecting gene expression and protein synthesis. These interactions are often mediated by the formation of adducts or through non-covalent binding .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term exposure to this compound can lead to cumulative effects on cellular function, including persistent oxidative stress and alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may exhibit minimal toxicity and can be used to study its biochemical and cellular effects. At higher doses, this compound can induce toxic effects, including liver and kidney damage, oxidative stress, and inflammation. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components. These metabolic processes can influence the overall metabolic flux and alter the levels of key metabolites in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in organs involved in detoxification, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The localization is often directed by specific targeting signals or post-translational modifications that guide this compound to its target sites. The subcellular distribution of this compound can influence its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chlorofuran-2(5H)-one can be synthesized through several methods. One common approach involves the chlorination of furan derivatives. For instance, the reaction of furan with chlorine gas in the presence of a catalyst can yield this compound. Another method involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride on furan-2(5H)-one .
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Chlorofuran-2(5H)-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated furanones.
Reduction: Reduction reactions can convert it into less chlorinated or dechlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield chlorinated furanones, while substitution reactions can produce a variety of functionalized furan derivatives .
Scientific Research Applications
3-Chlorofuran-2(5H)-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.
Comparison with Similar Compounds
3-Chlorofuran-2,4(3H,5H)-dione: Another chlorinated furan derivative with similar chemical properties.
3-Chlorofuran-2,5-dione: A closely related compound with a different substitution pattern on the furan ring
Uniqueness: 3-Chlorofuran-2(5H)-one is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity.
Properties
IUPAC Name |
4-chloro-2H-furan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClO2/c5-3-1-2-7-4(3)6/h1H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVGDGFZLSSUIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(C(=O)O1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70184982 | |
Record name | 3-Chlorofuran-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70184982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31004-27-0 | |
Record name | 3-Chloro-2(5H)-furanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31004-27-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chlorofuran-2(5H)-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031004270 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chlorofuran-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70184982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chlorofuran-2(5H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.830 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-CHLOROFURAN-2(5H)-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PS74H8Y5CW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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